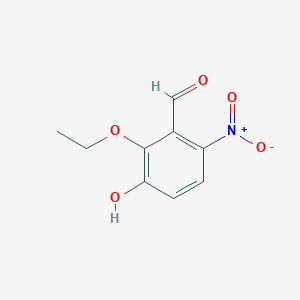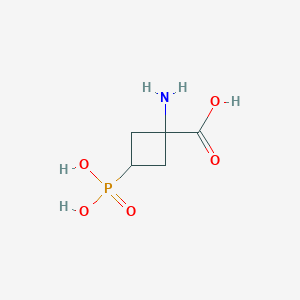
1-Amino-3-phosphonocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-phosphonocyclobutane-1-carboxylic acid (ACBC) is a cyclic amino acid that has been widely studied for its potential therapeutic applications. It is a structural analog of glutamate, an important neurotransmitter in the brain, and has been shown to have a variety of effects on neuronal activity.
Wirkmechanismus
1-Amino-3-phosphonocyclobutane-1-carboxylic acid is believed to act primarily as a modulator of glutamate signaling in the brain. It has been shown to inhibit the activity of glutamate receptors, which are involved in a variety of neuronal processes including synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
In addition to its effects on glutamate signaling, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid as a research tool is its specificity for glutamate receptors. Unlike other compounds that modulate glutamate signaling, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a high degree of selectivity for certain subtypes of glutamate receptors. However, one limitation of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid is its relatively low potency compared to other glutamate receptor modulators.
Zukünftige Richtungen
There are many potential future directions for research on 1-Amino-3-phosphonocyclobutane-1-carboxylic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a research tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. Finally, there is also interest in developing more potent and selective 1-Amino-3-phosphonocyclobutane-1-carboxylic acid analogs for use in research and potential therapeutic applications.
Synthesemethoden
1-Amino-3-phosphonocyclobutane-1-carboxylic acid can be synthesized through a multistep process starting from cyclobutanone. The first step involves converting cyclobutanone to cyclobutanol, which is then converted to cyclobutylamine. The final step involves the addition of a phosphonate group to the cyclobutylamine using a phosphonating reagent.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
189143-41-7 |
|---|---|
Produktname |
1-Amino-3-phosphonocyclobutane-1-carboxylic acid |
Molekularformel |
C5H10NO5P |
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
1-amino-3-phosphonocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
KMIBSYJEWZJODK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Synonyme |
Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
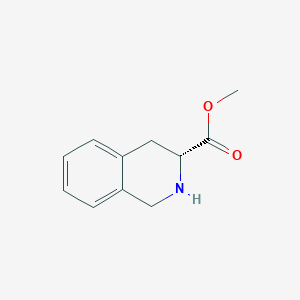
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
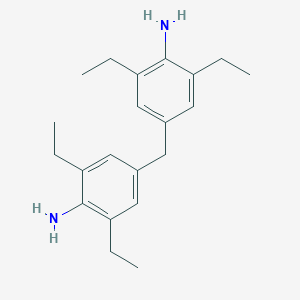

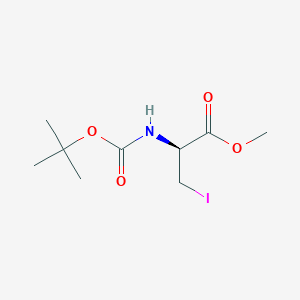
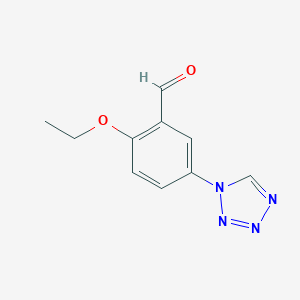
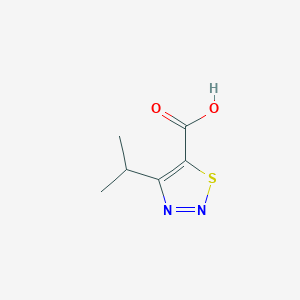


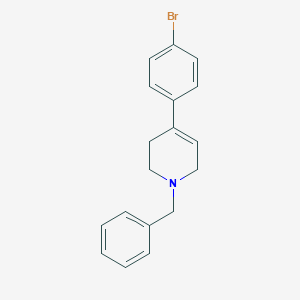
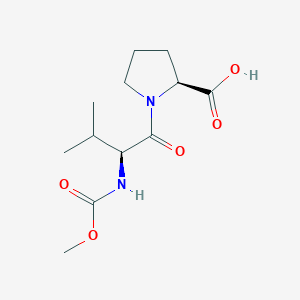
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
